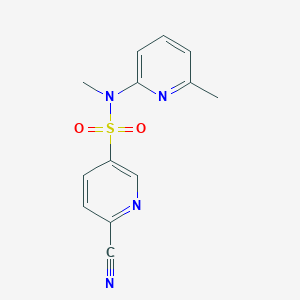

5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid

説明

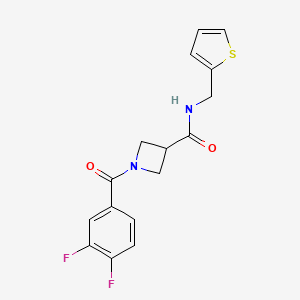

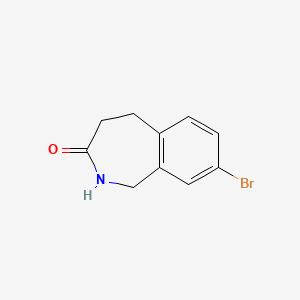

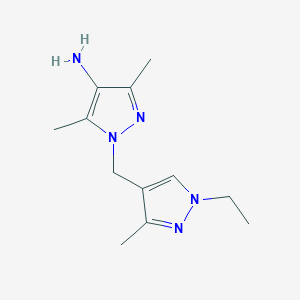

5-Bromo-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The molecular formula is C10H7BrN2O2 and the molecular weight is 267.08 .

Synthesis Analysis

The synthesis of pyrazole derivatives like 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The pyrazole nucleus is synthesized with these strategies .Molecular Structure Analysis

The molecular structure of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid consists of a pyrazole bound to a phenyl group . The SMILES string representation is OC(=O)c1cn[nH]c1-c2ccccc2 .Chemical Reactions Analysis

Pyrazoles, including 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 278 °C (dec.) (lit.) . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Synthetic Intermediates

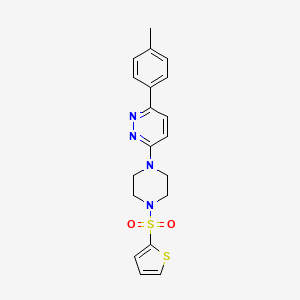

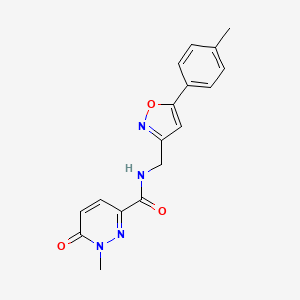

Pyrazole-containing compounds, including 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Biological Activities

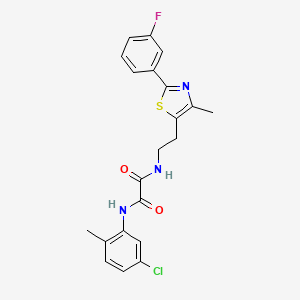

Pyrazole derivatives are known for their diverse biological activities. They have been applied to treat inflammatory, diabetic, cancer, bacterial, and analgesic diseases .

Synthesis of Bipyrazoles

4-Bromopyrazole, a compound similar to 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, has been used as a starting material in the synthesis of 1,4’-bipyrazoles .

Preparation of Solid Hexacoordinate Complexes

4-Bromopyrazole has also been used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

Pharmaceutical Applications

Pyrazole derivatives, including 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, are used in the synthesis of various pharmaceutical and biologically active compounds .

Agricultural Applications

Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including agriculture .

作用機序

While the specific mechanism of action for 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid is not mentioned in the search results, pyrazole derivatives are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

将来の方向性

The future directions for 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid and similar compounds involve continued research into their synthesis and applications. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

特性

IUPAC Name |

5-bromo-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXINZHHDLGKGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2721037.png)

![2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethanol](/img/structure/B2721048.png)

![N-(1-cyanopropyl)-3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2721049.png)

![3-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]decan-4-yl}propanoic acid](/img/structure/B2721050.png)

![4-(5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine dihydrochloride](/img/structure/B2721053.png)